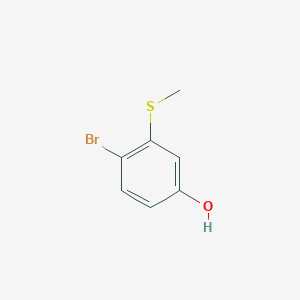

4-Bromo-3-(methylthio)phenol

Beschreibung

4-Bromo-3-(methylthio)phenol is an organic compound with the molecular formula C7H7BrOS It is a phenol derivative where a bromine atom is substituted at the fourth position and a methylthio group at the third position of the benzene ring

Eigenschaften

IUPAC Name |

4-bromo-3-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZYUVMTARLYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylthio)phenol typically involves the bromination of 3-(methylthio)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-Bromo-3-(methylthio)phenol may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(methylthio)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(methylthio)phenol.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 3-(methylthio)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(methylthio)phenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(methylthio)phenol involves its interaction with various molecular targets. The bromine and methylthio groups influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-4-(methylthio)phenol: Similar structure but with different substitution pattern.

4-Bromo-2-(methylthio)phenol: Another isomer with the methylthio group at the second position.

4-Chloro-3-(methylthio)phenol: Chlorine substituted analog.

Uniqueness

4-Bromo-3-(methylthio)phenol is unique due to the specific positioning of the bromine and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Biologische Aktivität

4-Bromo-3-(methylthio)phenol is a compound of interest due to its potential biological activities, particularly in antibacterial and antioxidant properties. This article compiles various studies that explore its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

4-Bromo-3-(methylthio)phenol possesses a bromine atom and a methylthio group attached to a phenolic structure. Its chemical formula is C7H7BrOS, and it is characterized by the following structural features:

- Bromine Substitution : Enhances electrophilicity, potentially increasing reactivity with biological targets.

- Methylthio Group : May contribute to antioxidant properties through sulfur-containing moieties.

Antibacterial Activity

Research indicates that compounds similar to 4-Bromo-3-(methylthio)phenol exhibit significant antibacterial properties. For instance, derivatives of phenolic compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.39 to 1.562 µg/mL against these pathogens .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo-3-(methylthio)phenol | TBD | TBD |

| Compound 3h | 0.39 | S. aureus ATCC 6538 |

| Compound 3h | 0.18 | B. subtilis ATCC 6633 |

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, with studies showing that such compounds can scavenge free radicals and reduce oxidative stress. For example, certain derivatives have demonstrated comparable antioxidant activity to ascorbic acid in various assays .

Table 2: Antioxidant Activity Comparison

| Compound | FRAP Value (µM) | DPPH IC50 (µg/mL) |

|---|---|---|

| 4-Bromo-3-(methylthio)phenol | TBD | TBD |

| Compound 3 | 4612.78 | <100 |

| Gallic Acid | 2421.10 | TBD |

Antibacterial Mechanism

The antibacterial effect of phenolic compounds may involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Compounds related to 4-Bromo-3-(methylthio)phenol have been shown to inhibit DNA gyrase with IC50 values indicating potent activity .

Antioxidant Mechanism

The antioxidant mechanism is primarily attributed to the ability of phenolic hydroxyl groups to donate electrons, thereby neutralizing free radicals. The presence of the methylthio group may enhance this ability by stabilizing radical intermediates formed during the reaction .

Case Studies and Research Findings

- Antiproliferative Effects : Some studies have indicated that related compounds exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer). The IC50 values for these compounds range from 10 to 33 nM, suggesting potential therapeutic applications in oncology .

- Stability Studies : Stability assessments have shown that certain derivatives maintain their activity under physiological conditions, which is crucial for their potential use as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.